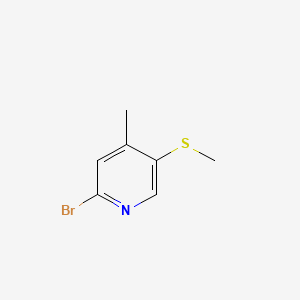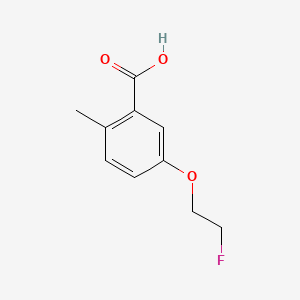
(2-Sulfinatohydrazinyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Sulfinatohydrazinyl)cyclopropane is a unique organic compound characterized by the presence of a cyclopropane ring substituted with a sulfinatohydrazinyl group. Cyclopropane rings are known for their high ring strain, which imparts significant reactivity to the compound. The sulfinatohydrazinyl group adds further complexity and potential for diverse chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfinatohydrazinyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring through a [2+1] cycloaddition mechanism .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and purity. Catalytic systems and optimized reaction parameters are crucial for efficient large-scale production .
化学反応の分析
Types of Reactions
(2-Sulfinatohydrazinyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The sulfinatohydrazinyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinatohydrazinyl group to sulfinyl or sulfhydryl groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the sulfinatohydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl cyclopropanes, sulfinyl cyclopropanes, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2-Sulfinatohydrazinyl)cyclopropane has found applications in various fields of scientific research:
作用機序
The mechanism of action of (2-Sulfinatohydrazinyl)cyclopropane involves its interaction with molecular targets through the reactive cyclopropane ring and the sulfinatohydrazinyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopropane: A simple cyclopropane ring without additional functional groups.
Sulfinatohydrazine: A compound containing the sulfinatohydrazinyl group without the cyclopropane ring.
Cyclopropylamines: Compounds with an amine group attached to the cyclopropane ring.
Uniqueness
(2-Sulfinatohydrazinyl)cyclopropane is unique due to the combination of the highly strained cyclopropane ring and the reactive sulfinatohydrazinyl group. This dual functionality imparts distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .
特性
分子式 |
C3H7N2O2S- |
|---|---|
分子量 |
135.17 g/mol |
IUPAC名 |
(2-sulfinatohydrazinyl)cyclopropane |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)5-4-3-1-2-3/h3-5H,1-2H2,(H,6,7)/p-1 |
InChIキー |
IDWJNOLQAFGFJN-UHFFFAOYSA-M |
正規SMILES |
C1CC1NNS(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)

![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)


![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)



